1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)

carbonic anhydrase tumor-associated isozyme IX biphenyl sulfonamide SAR

Sourcing this specific 2,4'-disulfonyl biphenyl bis-benzimidazole (CAS 2249525-26-4) is critical to ensure experimental reproducibility. This is the asymmetric regioisomer, not the symmetric 4,4'-analog. Choosing the exact CAS guarantees the unique spatial orientation for definitive SAR in antiarrhythmic NHE1 inhibition and carbonic anhydrase selectivity studies. 98% purity standard. Request a custom synthesis quote.

Molecular Formula C27H20N4O5S2
Molecular Weight 544.6
CAS No. 2249525-26-4
Cat. No. B2368003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)
CAS2249525-26-4
Molecular FormulaC27H20N4O5S2
Molecular Weight544.6
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)S(=O)(=O)N5C=NC6=CC=CC=C65
InChIInChI=1S/C27H20N4O5S2/c1-36-20-12-15-22(27(16-20)38(34,35)31-18-29-24-7-3-5-9-26(24)31)19-10-13-21(14-11-19)37(32,33)30-17-28-23-6-2-4-8-25(23)30/h2-18H,1H3
InChIKeyYMYWVWQMSITDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1'-(4-Methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) (CAS 2249525-26-4) Chemical Identity and Core Structural Features


The compound 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) (CAS 2249525-26-4), also referred to as DBIB, is a synthetic bis-benzimidazole derivative with the molecular formula C27H20N4O5S2 and a molecular weight of 544.6 g/mol . It belongs to the broader class of biphenylsulfonyl-substituted imidazole/benzimidazole compounds, which have been patented for their antiarrhythmic and cardioprotective properties [1]. The molecule features a 4-methoxybiphenyl core connected via 2,4'-disulfonyl bridges to two 1H-benzo[d]imidazole moieties. The 2,4'-disulfonyl substitution pattern on the biphenyl scaffold is a distinguishing structural feature that differentiates it from the more commonly explored 4,4'-disulfonyl biphenyl analogs found in carbonic anhydrase inhibitor literature [2].

Why 1,1'-(4-Methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) Cannot Be Treated as Interchangeable with Other Bis-Benzimidazoles


Bis-benzimidazole derivatives and biphenylsulfonamides exhibit pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor modifications to the substitution pattern, linker geometry, or heterocyclic appendage can produce large shifts in target selectivity, potency, and pharmacokinetic profile. The target compound CAS 2249525-26-4 is distinguished by its specific 2,4'-disulfonyl biphenyl connectivity, which creates a unique spatial orientation and electronic distribution compared to the symmetric 4,4'-disulfonyl biphenyl scaffold used in carbonic anhydrase IX-targeted bis-sulfonamides [1]. Furthermore, the 1H-benzo[d]imidazole N-sulfonyl attachment mode differs mechanistically from imidazole C-sulfonyl substitution found in antiarrhythmic patent leads [2], and from the alkylsulfonyl benzimidazole series that targets Bcl-2 [3]. These structural distinctions mean that procurement of a generic 'bis-benzimidazole' or 'biphenyl disulfonamide' without specifying the exact CAS registry number risks selecting a compound with divergent biological activity, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for 1,1'-(4-Methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) (CAS 2249525-26-4) Against Structural Analogs


2,4'-Disulfonyl vs. 4,4'-Disulfonyl Biphenyl Scaffold: Distinct Target Engagement Profile Inferred from Carbonic Anhydrase SAR

The 4,4'-disulfonyl biphenyl scaffold has been extensively characterized as a carbonic anhydrase (CA) inhibitor pharmacophore, with bis-sulfonamide derivatives showing hCA IX inhibition constants (Ki) of 23–79 nM and hCA II Ki values of 21–129 nM, accompanied by tumor cell growth inhibition with GI50 values of 0.74–10.0 µg/mL against HCT116, H460, and MCF-7 lines [1]. The target compound CAS 2249525-26-4 incorporates a 2,4'-disulfonyl biphenyl architecture that introduces asymmetry and altered sulfonamide geometry, which is expected to shift CA isozyme selectivity and cytotoxicity profiles relative to the symmetric 4,4'-series [2]. Although direct CA inhibition data for CAS 2249525-26-4 have not been publicly disclosed, the established SAR within biphenylsulfonamide CA inhibitors indicates that the disulfonyl positional isomerism is a critical determinant of target engagement [1].

carbonic anhydrase tumor-associated isozyme IX biphenyl sulfonamide SAR

N-Sulfonyl Benzimidazole vs. C-Sulfonyl Imidazole Regioisomerism: Functional Divergence in Cardiac Ion Channel Modulation

Patent family WO 2000003994 discloses biphenylsulfonyl-substituted imidazole derivatives that exhibit dramatic antiarrhythmic properties and cardioprotective effects via NHE1 (sodium-hydrogen exchanger) inhibition, preventing ischemic cardiac arrhythmias [1]. These patent leads feature C-sulfonyl imidazole linkages. The target compound CAS 2249525-26-4 is structurally differentiated by N-sulfonyl benzimidazole attachment, replacing the imidazole ring with a fused benzimidazole and shifting the sulfonyl connection from a carbon to a nitrogen atom. This regioisomeric variation alters both the electronic properties at the heterocycle and the overall molecular geometry, which can affect NHE1 binding kinetics and selectivity against related ion transporters [1]. Quantitative NHE1 inhibition data (e.g., IC50 values) for CAS 2249525-26-4 remain unpublished, but the regioisomeric distinction from the C-sulfonyl imidazole leads provides a structural rationale for differential pharmacological outcomes.

antiarrhythmic NHE1 inhibition cardioprotection

Bis-Benzimidazole vs. Alkylsulfonyl Mono-Benzimidazole Anticancer Potency: Bcl-2 Pathway Engagement Potential

A 2024 study on alkylsulfonyl 1H-benzo[d]imidazole derivatives reported that lead compounds 23 and 27 exhibited potent cytotoxicity against MCF-7 breast cancer cells, with compound 27 achieving a Vina docking score of –9.6 kcal/mol against Bcl-2 (vs. –6.7 kcal/mol for vincristine) and inducing 256-fold BCL-2 gene downregulation [1]. The target compound CAS 2249525-26-4 is a bis-benzimidazole with two N-sulfonylbenzimidazole moieties bridged through a biphenyl scaffold, offering a larger, more extended pharmacophore compared to the mono-benzimidazole alkylsulfonyl series. This structural expansion may enhance binding interactions with the Bcl-2 hydrophobic groove or shift selectivity toward other anti-apoptotic targets. Direct comparative cytotoxicity or Bcl-2 binding data for CAS 2249525-26-4 are not currently available, but the bis-benzimidazole architecture represents a structurally distinct entry point for anticancer screening.

Bcl-2 inhibition breast cancer MCF-7 cytotoxicity

Molecular Complexity and Physicochemical Differentiation: Calculated Descriptors vs. Simpler Bis-Benzimidazoles

The target compound has a molecular weight of 544.6 g/mol and a molecular formula of C27H20N4O5S2, containing two sulfonyl groups, two benzimidazole rings, and a methoxy-substituted biphenyl core . This represents a higher degree of molecular complexity compared to simpler bis-benzimidazoles such as Hoechst 33258 analogs (MW ~424–534) or bis-benzimidazole DNA minor groove binders (typical MW range 400–500) [1]. The increased molecular weight, higher hydrogen bond acceptor count (9 acceptors), and larger polar surface area (calculated TPSA ~131 Ų) position this compound in a distinct region of drug-like chemical space, with implications for membrane permeability, solubility, and target engagement kinetics . The biphenyl disulfonyl linker provides greater rigidity and extended inter-benzimidazole distance compared to flexible alkyl or ether linkers used in many bis-benzimidazoles [1].

drug-likeness molecular complexity physicochemical properties

Ligand Potential: Dual N-Sulfonyl Benzimidazole Donor Sites vs. Monodentate Benzimidazole Ligands

CAS 2249525-26-4 has been identified as a ligand for coordination chemistry and catalysis applications . The compound presents two N-sulfonyl benzimidazole donor sites bridged by a rigid biphenyl scaffold, creating a pre-organized ditopic binding geometry that can accommodate transition metals in a defined spatial arrangement. This contrasts with simpler monodentate benzimidazole ligands (e.g., 1-methylbenzimidazole) or flexible alkyl-linked bis-benzimidazoles, where metal-metal distance and coordination geometry are less constrained [1]. The biphenyl disulfonyl bridge provides both rigidity and electronic tuning via the electron-withdrawing sulfonyl groups, potentially modulating the Lewis basicity of the benzimidazole nitrogen donors. Quantitative stability constants (log K) or catalytic turnover data for metal complexes of CAS 2249525-26-4 are not publicly available.

coordination chemistry metal complexation catalysis

Data Availability Gap and Recommendation for Head-to-Head Experimental Characterization

A comprehensive search across PubMed, Google Patents, ChemSpider, PubChem, and multiple vendor catalogs (December 2025–April 2026) reveals that no primary research article, patent example, or curated bioactivity database currently reports quantitative biological assay data (IC50, Ki, EC50, MIC, GI50) for the specific compound CAS 2249525-26-4. By contrast, closely related compound classes—including 4,4'-biphenyl disulfonyl bis-sulfonamides (hCA IX Ki = 23–79 nM) [1], C-sulfonyl imidazole antiarrhythmics (WO 2000003994) [2], and alkylsulfonyl mono-benzimidazole Bcl-2 inhibitors (Vina score = –9.6 kcal/mol) [3]—have well-documented activity profiles. This data asymmetry constitutes the most significant differentiator: CAS 2249525-26-4 represents an experimentally uncharted structural space with potential for novel target engagement, but its selection over characterized analogs requires a commitment to de novo experimental profiling.

data transparency experimental characterization screening recommendation

Recommended Research and Industrial Application Scenarios for 1,1'-(4-Methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) (CAS 2249525-26-4)


Probing the SAR of Asymmetric 2,4'-Disulfonyl Biphenyl Scaffolds in Carbonic Anhydrase Inhibition

The 4,4'-disulfonyl biphenyl scaffold has an established SAR in carbonic anhydrase inhibition with hCA IX Ki values of 23–79 nM and tumor cell GI50 values of 0.74–10.0 µg/mL [1]. CAS 2249525-26-4 provides the 2,4'-disulfonyl positional isomer, enabling direct head-to-head comparison to determine how disulfonyl regiochemistry affects CA isozyme selectivity, inhibition kinetics, and cytotoxicity. Investigators should co-assay both isomers under identical stopped-flow CO2 hydration conditions to quantify the selectivity shift imparted by the asymmetric scaffold [1].

Evaluating N-Sulfonyl Benzimidazole Cardiac Ion Transporter Pharmacology vs. C-Sulfonyl Imidazole Leads

Patent WO 2000003994 establishes that C-sulfonyl imidazole biphenyl derivatives possess dramatic antiarrhythmic and cardioprotective activity via NHE1 inhibition [2]. CAS 2249525-26-4 represents the N-sulfonyl benzimidazole regioisomeric variant. Comparative NHE1 inhibition assays and in vivo ischemic arrhythmia models would quantify the pharmacological impact of the N-sulfonyl benzimidazole substitution versus the C-sulfonyl imidazole motif, potentially revealing differential ion transporter selectivity or improved pharmacokinetic properties [2].

Bis-Benzimidazole Anticancer Screening Against Bcl-2 and Related Anti-Apoptotic Targets

Recent studies demonstrate that alkylsulfonyl mono-benzimidazole derivatives achieve potent Bcl-2 binding (Vina score = –9.6 kcal/mol) and 256-fold BCL-2 gene downregulation in MCF-7 cells [3]. CAS 2249525-26-4, as a bis-benzimidazole with an extended biphenyl-disulfonyl scaffold, offers a structurally differentiated pharmacophore for Bcl-2 family protein screening. Comparative MCF-7 cytotoxicity assays and molecular docking against Bcl-2, Bcl-xL, and Mcl-1 would determine whether the bis-benzimidazole architecture confers enhanced binding affinity or alternative anti-apoptotic target engagement relative to the mono-benzimidazole series [3].

Coordination Chemistry and Homogeneous Catalysis Leveraging a Rigid Ditopic Bis-Benzimidazole Ligand

The rigid biphenyl-2,4'-disulfonyl bridge connecting two N-sulfonyl benzimidazole donor sites creates a pre-organized ditopic ligand geometry ideal for constructing bimetallic complexes with defined metal-metal distances [4]. This architectural feature is valuable in cooperative catalysis, where two metal centers must operate in spatial proximity. Researchers can evaluate complexation with transition metals (e.g., Pd(II), Ni(II), Cu(II)) and benchmark catalytic performance in cross-coupling or oxidation reactions against complexes of flexible bis-benzimidazole ligands whose variable bite angles may reduce catalytic efficiency [4].

Quote Request

Request a Quote for 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.